molecular formula C4H9BBr2 B14342542 Dibromo(tert-butyl)borane CAS No. 106192-86-3

Dibromo(tert-butyl)borane

Cat. No.: B14342542
CAS No.: 106192-86-3
M. Wt: 227.74 g/mol
InChI Key: LVSVXRNMTRHBJA-UHFFFAOYSA-N
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Description

Dibromo(tert-butyl)borane is an organoboron compound that features a boron atom bonded to two bromine atoms and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(tert-butyl)borane can be synthesized through the reaction of tert-butylboronic acid with bromine. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reactive intermediates and products.

Chemical Reactions Analysis

Types of Reactions

Dibromo(tert-butyl)borane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organoboron compounds.

    Reduction Reactions: The compound can be reduced to form tert-butylborane, which is a valuable intermediate in organic synthesis.

    Oxidation Reactions: this compound can be oxidized to form boronic acids or boronates, which are useful in cross-coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of bromine atoms.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are employed under mild conditions to achieve selective oxidation.

Major Products Formed

    Substitution Reactions: Formation of various organoboron compounds.

    Reduction Reactions: Formation of tert-butylborane.

    Oxidation Reactions: Formation of boronic acids or boronates.

Scientific Research Applications

Dibromo(tert-butyl)borane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds through cross-coupling reactions.

    Biology: The compound’s derivatives are explored for their potential use in biological labeling and imaging.

    Medicine: Research is ongoing to investigate its potential as a precursor for boron-containing drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of dibromo(tert-butyl)borane involves the interaction of the boron atom with various nucleophiles or electrophiles. The boron atom, being electron-deficient, readily forms bonds with electron-rich species, facilitating various chemical transformations. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • Dibromo(methyl)borane
  • Dibromo(ethyl)borane
  • Dibromo(isopropyl)borane

Uniqueness

Dibromo(tert-butyl)borane is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and control over the reaction pathway are crucial. Compared to its analogs, this compound offers enhanced stability and reactivity, making it a valuable reagent in synthetic chemistry.

Properties

CAS No.

106192-86-3

Molecular Formula

C4H9BBr2

Molecular Weight

227.74 g/mol

IUPAC Name

dibromo(tert-butyl)borane

InChI

InChI=1S/C4H9BBr2/c1-4(2,3)5(6)7/h1-3H3

InChI Key

LVSVXRNMTRHBJA-UHFFFAOYSA-N

Canonical SMILES

B(C(C)(C)C)(Br)Br

Origin of Product

United States

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